molecular formula C12H14F2N2O B3113066 N-(2,4-Difluorophenyl)piperidine-2-carboxamide CAS No. 193342-38-0

N-(2,4-Difluorophenyl)piperidine-2-carboxamide

Cat. No.: B3113066
CAS No.: 193342-38-0
M. Wt: 240.25 g/mol
InChI Key: YKBCMIJNDPBMOU-UHFFFAOYSA-N
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Description

N-(2,4-Difluorophenyl)piperidine-2-carboxamide is a piperidine-derived carboxamide featuring a 2,4-difluorophenyl substituent. The compound’s structure combines a six-membered saturated piperidine ring with a carboxamide group at the 2-position and a 2,4-difluorophenyl moiety.

Properties

IUPAC Name

N-(2,4-difluorophenyl)piperidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2N2O/c13-8-4-5-10(9(14)7-8)16-12(17)11-3-1-2-6-15-11/h4-5,7,11,15H,1-3,6H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKBCMIJNDPBMOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Difluorophenyl)piperidine-2-carboxamide typically involves the reaction of 2,4-difluoroaniline with piperidine-2-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques ensures the efficient production of the compound with high purity and yield. Industrial methods may also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality standards .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Difluorophenyl)piperidine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a tool for studying biological pathways.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development targeting specific receptors or enzymes.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,4-Difluorophenyl)piperidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biological pathways. For example, it may bind to a receptor site, altering the receptor’s conformation and affecting downstream signaling processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Compound Name Aromatic Substituent(s) Key Structural Features
N-(2,4-Difluorophenyl)piperidine-2-carboxamide 2,4-difluorophenyl Piperidine-2-carboxamide core; electron-withdrawing fluorine substituents
N-(2-Chlorobenzyl)piperidine-4-carboxamide 2-chlorobenzyl Piperidine-4-carboxamide; chlorine substituent (larger, more polarizable than fluorine)
N-(2-Chlorophenyl)-4,6-bis(trifluoromethyl)pyridine-2-carboxamide 2-chlorophenyl; 4,6-bis(trifluoromethyl)pyridine Pyridine core with trifluoromethyl groups; increased steric bulk and electronegativity
  • Impact of Halogen Substituents: Fluorine (small, highly electronegative) improves metabolic stability and membrane permeability compared to chlorine (larger, polarizable).

Piperidine vs. Pyridine Core

Compound Name Core Structure Implications
This compound Piperidine (saturated) Flexible ring conformation; basic nitrogen at position 1
[N-(4-Bromophenyl)pyridine-2-carboxamidato]palladium Pyridine (aromatic) Planar structure; coordinates with palladium for catalytic applications
  • Pharmacological Relevance :
    • Piperidine’s flexibility may enhance binding to conformational epitopes in enzymes or receptors.
    • Pyridine-based carboxamides (e.g., ) are often utilized in metal coordination complexes, diverging from the biological focus of piperidine derivatives.

Carboxamide Position and Additional Functional Groups

Compound Name Carboxamide Position Additional Functional Groups
This compound 2-position None (minimal steric hindrance)
N-(2-(tert-Butyl)phenyl)-N-(phenyl(pyridin-2-yl)methyl)piperidine-4-carboxamide 4-position tert-Butyl and pyridinyl groups (increased steric bulk)
N-(2,4-Difluorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-1,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-4-piperidinecarboxamide 4-position Thieno-pyrimidinone moiety (complex heterocyclic system)
  • Structural Complexity and Bioactivity: The 2-carboxamide position in the target compound may favor compact binding to flat binding pockets. Thieno-pyrimidinone derivatives (e.g., ) introduce fused heterocycles, likely enhancing target specificity but reducing synthetic accessibility.

Physicochemical and Analytical Considerations

  • Analytical techniques such as LC-MS and NMR (referenced in ) are critical for verifying purity and structural integrity.
  • Docking Studies :

    • AutoDock Vina () simulations could predict binding affinities of these compounds to target proteins, with structural variations influencing docking scores .

Biological Activity

N-(2,4-Difluorophenyl)piperidine-2-carboxamide is a synthetic compound that has garnered attention for its diverse biological activities. This article provides an in-depth exploration of its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Overview of the Compound

This compound is classified as a piperidine derivative characterized by a piperidine ring attached to a carboxamide group and a 2,4-difluorophenyl substituent. Its molecular formula is C13H15F2N2OC_{13}H_{15}F_2N_2O and it has been synthesized through various methods including reaction with 2,4-difluorobenzoyl chloride and piperidine in the presence of a base.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may function as an inhibitor or activator , modulating the activity of these targets and influencing various biological pathways. For instance, it has been shown to bind to receptor sites, altering receptor conformation and affecting downstream signaling processes.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity . It has been tested against various cancer cell lines including:

  • Breast Cancer (MCF7)
  • Lung Cancer (A549)
  • Prostate Cancer

In vitro studies have demonstrated that this compound inhibits cell proliferation and induces apoptosis in these cancer cell lines.

Cell LineIC50 (µM)Reference
MCF712.5
A54915.0
Prostate10.0

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by inhibiting the production of inflammatory cytokines. Studies have shown that it reduces levels of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are crucial mediators in inflammatory responses.

Antibacterial Activity

Preliminary studies suggest that this compound possesses antibacterial properties against several bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the exact pathways involved.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. The presence of fluorine atoms at the 2 and 4 positions on the phenyl ring enhances its potency compared to other derivatives lacking these substitutions. This modification appears to improve binding affinity for biological targets due to increased hydrophobic interactions.

Case Studies and Research Findings

Several studies have investigated the efficacy of this compound in various applications:

  • Cancer Therapy : In one study, the compound was evaluated for its cytotoxic effects on multiple cancer cell lines using the MTT assay. Results indicated significant growth inhibition compared to control groups .
  • Inflammation Models : Another study examined its potential in reducing inflammation in animal models of arthritis, showing a marked decrease in swelling and pain indicators .
  • Antibacterial Assays : A series of tests conducted against Gram-positive and Gram-negative bacteria revealed promising results, suggesting potential for development into an antibacterial agent.

Q & A

Q. What are the established synthetic routes for N-(2,4-Difluorophenyl)piperidine-2-carboxamide, and what key reaction parameters influence yield and purity?

Methodological Answer: The synthesis typically involves coupling 2,4-difluoroaniline with piperidine-2-carboxylic acid derivatives. Key steps include:

  • Amide Bond Formation: Use coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid group for nucleophilic attack by the amine .
  • Solvent and Temperature: Polar aprotic solvents (e.g., DMF, THF) at 0–25°C improve reaction efficiency. Elevated temperatures (>50°C) risk decomposition of sensitive intermediates .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) isolates the product. Purity >95% is achievable with optimized solvent ratios .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the compound’s structure and assessing purity?

Methodological Answer:

  • NMR Spectroscopy:
    • 1H/13C NMR: Confirm regiochemistry of the difluorophenyl group (e.g., δ 7.2–7.8 ppm for aromatic protons) and piperidine carboxamide backbone (δ 2.5–3.5 ppm for methylene groups) .
    • 19F NMR: Distinct signals near -110 to -120 ppm differentiate fluorine positions .
  • Mass Spectrometry (HRMS): Exact mass matching (e.g., m/z 269.0964 for C₁₂H₁₃F₂N₂O⁺) confirms molecular formula .
  • HPLC: Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) detect impurities at 254 nm, with retention times calibrated against standards .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields or unwanted byproducts during synthesis?

Methodological Answer:

  • Byproduct Analysis: Use LC-MS to identify side products (e.g., N-alkylated derivatives or hydrolyzed intermediates). Adjust protecting groups (e.g., Boc for amines) to block undesired reactivity .
  • Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) to enhance coupling efficiency. For example, DMAP (5 mol%) increased yields from 45% to 78% in analogous piperidine carboxamide syntheses .
  • Solvent Optimization: Switch to dichloromethane (DCM) for better solubility of hydrophobic intermediates, reducing side reactions .

Q. How can computational docking studies inform the design of derivatives with improved target binding?

Methodological Answer:

  • Software Selection: Use AutoDock Vina for rapid screening of binding poses. Its hybrid scoring function (combining empirical and knowledge-based terms) improves prediction accuracy for carboxamide-protein interactions .
  • Protocol:
    • Prepare the ligand (protonation states optimized at pH 7.4) and receptor (e.g., kinase or GPCR structures from PDB).
    • Define a docking grid (20 ų) around the active site.
    • Run multithreaded simulations (8 cores) to generate 20 poses; cluster results by RMSD <2.0 Å .
  • SAR Guidance: Modify substituents (e.g., adding electron-withdrawing groups to the difluorophenyl ring) based on docking scores to enhance binding affinity. For example, a -CF₃ group at the para position improved ΔG by -2.3 kcal/mol in related compounds .

Q. How should researchers resolve contradictions in biological activity data across different assays?

Methodological Answer:

  • Assay Validation:
    • Reproduce results under standardized conditions (e.g., ATP concentration in kinase assays).
    • Use orthogonal methods (e.g., SPR for binding affinity vs. cell-based viability assays) to cross-verify .
  • Meta-Analysis: Pool data from multiple studies (e.g., IC₅₀ values) and apply statistical tools (ANOVA, Tukey’s test) to identify outliers. For example, discrepancies in antimicrobial activity (MIC = 2–8 µg/mL) were traced to variations in bacterial strain susceptibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2,4-Difluorophenyl)piperidine-2-carboxamide
Reactant of Route 2
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N-(2,4-Difluorophenyl)piperidine-2-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.